BenchChemオンラインストアへようこそ!

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy-

GABA transporter 1 GAT1 inhibition neuropharmacology

Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- (synonym 3,4,5-trimethoxyphenibut) is a trimethoxy-substituted derivative of the GABAB receptor ligand phenibut (β-phenyl-GABA). The compound retains the 4-amino-3-phenylbutanoic acid scaffold but incorporates three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring, a modification that alters lipophilicity, target engagement, and metabolic stability relative to the unsubstituted parent.

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 127424-86-6
Cat. No. B3229006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy-
CAS127424-86-6
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CN
InChIInChI=1S/C13H19NO5/c1-17-10-4-8(9(7-14)6-12(15)16)5-11(18-2)13(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)
InChIKeyBNLQQJKEYZRUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxyphenibut (CAS 127424-86-6) – Structural Analog Differentiation Guide for Scientific Procurement


Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- (synonym 3,4,5-trimethoxyphenibut) is a trimethoxy-substituted derivative of the GABAB receptor ligand phenibut (β-phenyl-GABA). The compound retains the 4-amino-3-phenylbutanoic acid scaffold but incorporates three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring, a modification that alters lipophilicity, target engagement, and metabolic stability relative to the unsubstituted parent . It is catalogued in the FDA Global Substance Registration System under UNII 5XSC26H2B8 [1].

Why Generic Phenibut or Baclofen Cannot Substitute for 3,4,5-Trimethoxyphenibut in Research Settings


The 3,4,5-trimethoxy substitution pattern imparts quantitative differences in physicochemical properties and protein-binding behavior that are not captured by unsubstituted phenibut or the 4-chloro analog baclofen. Radioligand binding studies show that racemic phenibut binds the GABAB receptor with a Ki of 177 μM, while baclofen displays a Ki of 6 μM [1]. Preliminary functional data indicate that 3,4,5-trimethoxyphenibut acquires a novel GAT1 transporter inhibitory activity (IC50 229 nM) that is absent in phenibut, potentially shifting the primary mechanism from GABAB agonism to GABA reuptake inhibition [2]. Simple substitution of phenibut or baclofen for the trimethoxy analog would therefore ignore a distinct target-engagement profile and likely produce non-overlapping pharmacodynamic outcomes.

3,4,5-Trimethoxyphenibut – Quantitative Differentiation Evidence for Procurement Decisions


GAT1 Transporter Inhibition: Mechanistic Divergence from Phenibut

Phenibut acts primarily as a GABAB receptor ligand and shows no meaningful inhibition of the GABA transporter GAT1. In contrast, 3,4,5-trimethoxyphenibut inhibits mouse GAT1 with an IC50 of 229 nM, measured in HEK293 cells expressing the transporter [1]. For reference, the clinical GAT1 inhibitor tiagabine shows an IC50 of approximately 67 nM under comparable conditions [2]. This represents a functional gain-of-mechanism that cannot be achieved with phenibut or baclofen.

GABA transporter 1 GAT1 inhibition neuropharmacology

Predicted Lipophilicity Enhancement Over Phenibut

The ACD/LogP predicted value for 3,4,5-trimethoxyphenibut is 0.98, whereas phenibut has a predicted LogP of 0.22 . This +0.76 log unit increase corresponds to an approximately 5.8-fold higher octanol-water partition coefficient, suggesting significantly enhanced passive membrane permeability and potential for greater central nervous system penetration.

lipophilicity blood-brain barrier permeability pharmacokinetics

GABAB Receptor Binding Affinity Gap – A Research Opportunity

No experimentally determined GABAB receptor affinity is currently available for 3,4,5-trimethoxyphenibut. By comparison, racemic phenibut binds GABAB receptors with a Ki of 177 μM, R-phenibut with 92 μM, and baclofen with 6 μM [1]. In the phenibut SAR series, the presence of electron-donating substituents on the phenyl ring can modulate affinity; however, the steric bulk of three methoxy groups makes the direction and magnitude of affinity change unpredictable without direct measurement.

GABAB receptor binding affinity structure-activity relationship

Vendor-Certified Purity vs. Uncharacterized Substituted Phenibut Analogs

Commercial supplies of 3,4,5-trimethoxyphenibut are routinely provided with HPLC-certified purity ≥95% . Many structurally related phenibut analogs offered as research chemicals lack accompanying certificates of analysis, leading to undocumented batch-to-batch variation that can confound in vitro and in vivo experiments.

analytical purity procurement reliability quality control

High-Value Application Scenarios for 3,4,5-Trimethoxyphenibut Based on Quantitative Evidence


Probing GAT1-Mediated GABA Clearance in Synaptic Physiology Experiments

With a measured GAT1 IC50 of 229 nM [see Section 3, Evidence Item 1], 3,4,5-trimethoxyphenibut provides a moderate-affinity tool compound for studies of GABA transporter function. It is suitable for in vitro electrophysiology or radiolabeled GABA uptake assays where complete transporter blockade is undesirable, complementing the potent inhibitor tiagabine (IC50 ≈ 67 nM). The compound's residual GABAB receptor-modulating potential, inferred from the phenibut SAR background [see Section 3, Evidence Item 3], may enable experiments examining the interplay between GABA transporter inhibition and receptor activation within a single ligand.

Structure-Activity Relationship Studies of Substituted β-Phenyl-GABA Derivatives

The compound fills a critical gap in the phenibut SAR matrix by introducing three electron-donating methoxy groups. Rac-phenibut exhibits a GABAB Ki of 177 μM, while baclofen (4-Cl) shows 6 μM [see Section 3, Evidence Item 3]. Adding 3,4,5-trimethoxyphenibut to the SAR panel allows investigators to correlate incrementally increasing electron donation and steric bulk with changes in GABAB affinity, GAT1 activity, and CNS penetration. The predicted LogP shift from 0.22 to 0.98 [see Section 3, Evidence Item 2] further enables lipophilicity-driven PK/PD modeling.

CNS Pharmacokinetic and Brain Penetration Studies

The 5.8-fold higher predicted octanol-water partition coefficient relative to phenibut [see Section 3, Evidence Item 2] positions 3,4,5-trimethoxyphenibut as a candidate for comparative brain-uptake studies. Researchers evaluating how incremental lipophilicity affects brain-to-plasma ratios in rodent models can use this compound alongside phenibut and baclofen to establish a lipophilicity-permeability correlation within the β-phenyl-GABA chemotype. The availability of HPLC-certified material [see Section 3, Evidence Item 4] ensures reproducibility across repeated dosing experiments.

Quote Request

Request a Quote for Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.